molecular formula C17H21N3O4 B14710891 Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- CAS No. 14583-52-9

Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-

Cat. No.: B14710891
CAS No.: 14583-52-9
M. Wt: 331.4 g/mol
InChI Key: OUJTYQBSIDAMQL-UHFFFAOYSA-N
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Description

Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- is a complex organic compound that features a benzamide core structure with additional functional groups, including a morpholinylmethyl and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a cyclization reaction involving a suitable precursor.

    Introduction of the Morpholinylmethyl Group: This step involves the alkylation of the piperidinyl intermediate with a morpholinylmethyl halide under basic conditions.

    Formation of the Benzamide Core: The final step involves the coupling of the morpholinylmethyl-piperidinyl intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide
  • N-1-adamantyl-4-(4-morpholinylmethyl)benzamide

Uniqueness

Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

14583-52-9

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

N-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-3-yl]benzamide

InChI

InChI=1S/C17H21N3O4/c21-15-7-6-14(18-16(22)13-4-2-1-3-5-13)17(23)20(15)12-19-8-10-24-11-9-19/h1-5,14H,6-12H2,(H,18,22)

InChI Key

OUJTYQBSIDAMQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1NC(=O)C2=CC=CC=C2)CN3CCOCC3

Origin of Product

United States

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